N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Description
N-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenoxymethyl group at position 5 and a pyridine-3-carboxamide moiety at position 2. The pyridine-3-carboxamide subunit may enhance solubility and serve as a hydrogen-bond acceptor, influencing biological interactions .
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(11-5-4-8-16-9-11)17-15-19-18-13(22-15)10-21-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCHQIVANKTHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine carboxamide group. One common method involves the reaction of 2-amino-5-(phenoxymethyl)-1,3,4-thiadiazole with pyridine-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has been tested against various bacterial strains, showing promising results. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in pharmaceuticals .
2. Antioxidant Properties
Thiadiazole derivatives are known for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals, which can lead to oxidative stress-related diseases. In vitro assays indicate that it may inhibit lipid peroxidation, making it a candidate for further development in nutraceuticals aimed at combating oxidative damage .
3. Anti-inflammatory Effects
Preliminary studies have suggested that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The compound has shown efficacy as a pesticide against certain pests affecting crops. Its mechanism involves disrupting the metabolic processes of target organisms, leading to their mortality. Field trials have indicated that formulations containing this compound can reduce pest populations effectively while maintaining crop yield .
2. Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It enhances root development and overall plant vigor when applied in appropriate concentrations, suggesting potential applications in agriculture as a growth promoter .
Material Science Applications
1. Synthesis of Functional Materials
The unique properties of this compound allow for its incorporation into polymer matrices to create functional materials with enhanced thermal and mechanical properties. Studies have shown that incorporating thiadiazole derivatives into polymers can improve their resistance to thermal degradation and increase their mechanical strength .
2. Photovoltaic Applications
Recent research has investigated the use of this compound in organic photovoltaic cells due to its electronic properties. Preliminary results indicate that it can enhance charge transport within the cell structure, leading to improved efficiency in energy conversion processes .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of protein tyrosine phosphatase epsilon, which plays a role in osteoclast differentiation and function . By inhibiting this enzyme, the compound can potentially reduce osteoclast activity and bone resorption.
Comparison with Similar Compounds
Table 1: Key Thiadiazole Derivatives with Varied Substituents
Key Observations :
- Substituent Effects: Thioether groups (e.g., benzylthio in 5h) correlate with higher yields (88%) compared to phenoxymethyl analogs, likely due to favorable reaction kinetics . The phenoxymethyl group in the target compound may reduce synthetic yield compared to sulfur-based substituents but improve solubility.
- Pyridine vs. Aromatic Amides : Compounds like 18p (pyridin-3-yl) exhibit higher melting points (199–200°C) than aliphatic-substituted derivatives (e.g., 5e: 132–134°C), suggesting stronger intermolecular interactions via π-stacking . The target compound’s pyridine-3-carboxamide moiety may similarly enhance crystallinity.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Profiles of Selected Compounds
Key Observations :
- Pyridine Ring Position : The pyridine-3-yl group in 18p shows distinct upfield shifts (δ 8.94) compared to pyridine-4-yl in 18q (δ 8.62), highlighting electronic differences based on substitution patterns . The target compound’s pyridine-3-carboxamide may exhibit similar deshielding effects.
- Thiadiazole Core : 13C NMR signals for the thiadiazole ring (δ 152–167 ppm) are consistent across analogs, confirming structural integrity .
Biological Activity
N-[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 252.31 g/mol
- CAS Number : 121068-32-4
The presence of the thiadiazole ring is crucial for its biological activity, as this moiety is known to enhance interaction with biological targets.
This compound exhibits multiple mechanisms of action:
- Anticancer Activity : Studies have shown that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC value of 0.37 µM against HeLa cells, significantly outperforming standard treatments like sorafenib (IC = 7.91 µM) .
- Antiviral Properties : Thiadiazole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication and affecting viral polymerases .
- Antimicrobial Effects : The compound has shown promising antimicrobial activity against various pathogens, potentially due to its ability to disrupt bacterial cell wall synthesis .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:
These results indicate that the compound has a potent inhibitory effect on cancer cell growth.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of this compound with target proteins such as Epidermal Growth Factor Receptor (EGFR). The compound showed favorable interactions with key amino acid residues, suggesting a mechanism for its anticancer properties .
Case Studies
One notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives, including this compound. The study revealed that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity against various cancer cell lines and demonstrated lower toxicity in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
